molecular formula C14H22N2O2 B10965784 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one

Cat. No.: B10965784
M. Wt: 250.34 g/mol
InChI Key: KEPDJDSHIQSOAK-UHFFFAOYSA-N
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Description

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one is a synthetic organic compound that features a furan ring attached to a piperazine moiety, which is further connected to a butanone structure

Preparation Methods

The synthesis of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one typically involves the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of furan-2-carbaldehyde with piperazine to form 4-(furan-2-ylmethyl)piperazine.

    Alkylation: The piperazine derivative is then alkylated with 3-chloromethylbutan-1-one under basic conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, introducing various substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets in the body. The furan ring and piperazine moiety are known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one can be compared with other similar compounds such as:

  • 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone
  • 1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one

These compounds share structural similarities but differ in their specific substituents, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C14H22N2O2

Molecular Weight

250.34 g/mol

IUPAC Name

1-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C14H22N2O2/c1-12(2)10-14(17)16-7-5-15(6-8-16)11-13-4-3-9-18-13/h3-4,9,12H,5-8,10-11H2,1-2H3

InChI Key

KEPDJDSHIQSOAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCN(CC1)CC2=CC=CO2

Origin of Product

United States

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